4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxy-substituted biphenyl, an azetidine ring, and a piperazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxy-substituted biphenyl intermediate, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone precursors. Finally, the piperazinone moiety is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic pathway. The scalability of the process is also considered to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to alcohols under appropriate conditions.
Substitution: The azetidine and piperazinone rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted azetidine or piperazinone compounds. These products can further undergo additional modifications to yield a variety of derivatives with potential biological activities .
Scientific Research Applications
4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)azetidin-2-one: Studied for its potential anticancer effects.
Uniqueness
4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted biphenyl moiety, in particular, contributes to its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
4-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-4-2-3-17(11-19)15-5-7-16(8-6-15)21(26)24-12-18(13-24)23-10-9-22-20(25)14-23/h2-8,11,18H,9-10,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMJSNLBPDPGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.